molecular formula C19H14N4O5S B2863775 N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-32-8

N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2863775
CAS No.: 690253-32-8
M. Wt: 410.4
InChI Key: JTWLKGVIUMYCPC-UHFFFAOYSA-N
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Description

“N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C18H12N4O5S. Its average mass is 396.377 Da and its monoisotopic mass is 396.052826 Da .


Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]thieno[2,3-d]pyrimidine core. This core is substituted at various positions with a methoxy group, a nitrophenyl group, a methyl group, and a carboxamide group .

Scientific Research Applications

Heterocyclic Chemistry Applications

Studies on thieno[2,3-d]pyrimidines and related heterocycles have demonstrated their significance in synthetic organic chemistry, offering pathways to novel compounds with potential therapeutic applications. For instance, Clark and Hitiris (1984) explored the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines, highlighting the versatility of thieno[2,3-d]pyrimidines in heterocyclic chemistry (Clark & Hitiris, 1984).

Antidiabetic Activity

Research into dihydropyrimidine derivatives, such as those mentioned by Lalpara et al. (2021), has shown in vitro antidiabetic activity. These findings underscore the potential of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives in developing new antidiabetic agents (Lalpara et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, along with analgesic and anti-inflammatory activities. Such research highlights the therapeutic potential of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Cytotoxicity for Cancer Research

The synthesis and characterization of pyrido[2,3-d]pyrimidines and their evaluation for cytotoxic activity against various cancer cell lines represent another crucial area of research. For example, Hassan, Hafez, and Osman (2014) investigated new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

Future Directions

The future directions for research on this compound could involve further investigation into its therapeutic properties, given the reported medicinal applications of structurally similar compounds . Additionally, more research could be conducted to explore its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c1-10-4-3-7-22-16(10)21-18-12(19(22)25)9-15(29-18)17(24)20-13-6-5-11(23(26)27)8-14(13)28-2/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWLKGVIUMYCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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